Superior CNS Penetration: Embusartan Exhibits Twofold Greater Potency than Losartan Inside the Blood-Brain Barrier
In a direct comparison using in vitro autoradiography in rat brain sections, embusartan demonstrated twofold higher potency than losartan in inhibiting [125I]Ang II binding within CNS nuclei protected by the blood-brain barrier (e.g., paraventricular nucleus) at 4 hours post-subcutaneous administration [1]. This difference in central blockade was maintained after 6 days of chronic dosing (30 mg/kg/day), with embusartan causing 15-33% inhibition at 24 hours post-dose versus 10-24% for losartan [1].
| Evidence Dimension | Central AT1 Receptor Occupancy (inhibition of [125I]Ang II binding) |
|---|---|
| Target Compound Data | Twofold more potent than losartan inside the blood-brain barrier; 15-33% inhibition at 24h after chronic dosing |
| Comparator Or Baseline | Losartan (10-24% inhibition at 24h after chronic dosing) |
| Quantified Difference | Twofold (embusartan vs losartan at low doses); 5-9 percentage points higher residual inhibition at 24h post-chronic dosing |
| Conditions | In vitro autoradiography in rat brain sections (paraventricular nucleus, etc.) after subcutaneous administration of 5-100 mg/kg; chronic dosing 30 mg/kg/day for 6 days. |
Why This Matters
This quantifies embusartan's unique utility for in vivo studies requiring central AT1 receptor blockade; using losartan would require higher doses to achieve comparable CNS engagement, potentially confounding peripheral effects.
- [1] Wang JM, Tan J, Leenen FH. Central nervous system blockade by peripheral administration of AT1 receptor blockers. J Cardiovasc Pharmacol. 2003;41(4):593-599. PMID: 12658061. View Source
